molecular formula C26H26N2O3 B11091188 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one

6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one

Cat. No.: B11091188
M. Wt: 414.5 g/mol
InChI Key: XGIMTIPFSXYBTN-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate starting materials under specific conditions to form the benzo[c][1,7]phenanthrolin core.

    Functionalization: Introduction of the 3,4-dimethoxyphenyl and 9,9-dimethyl groups through various organic reactions such as Friedel-Crafts alkylation or acylation.

    Final modifications: Adjustments to the functional groups to achieve the desired final structure.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c][1,7]phenanthrolin-7-one

InChI

InChI=1S/C26H26N2O3/c1-26(2)13-18-16-8-9-19-17(6-5-11-27-19)25(16)28-24(23(18)20(29)14-26)15-7-10-21(30-3)22(12-15)31-4/h5-12,24,28H,13-14H2,1-4H3

InChI Key

XGIMTIPFSXYBTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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